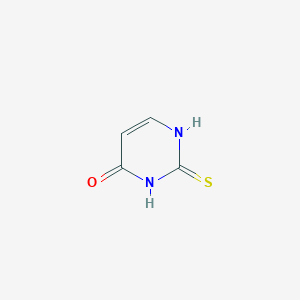

2-Thiouracil

説明

Early Discoveries and Seminal Observations in Biological Systems

The initial significant observations regarding the biological effects of 2-thiouracil and related compounds emerged in the 1940s. Researchers serendipitously discovered that substances containing sulfhydryl groups exhibited goitrogenic properties, meaning they could induce the enlargement of the thyroid gland in animals. mdpi.comresearchgate.netresearchgate.net This pivotal finding paved the way for further investigation into the potential therapeutic applications of these compounds.

In 1942, Professor Edwin B. Astwood pioneered the use of this compound for the treatment of hyperthyroidism, a condition characterized by an overactive thyroid gland. mdpi.comresearchgate.netencyclopedia.pub It was found that this compound inhibits the biosynthesis of thyroid hormones. mdpi.comresearchgate.netpreprints.org This discovery marked a significant milestone in endocrinology and established this compound as a foundational antithyroid agent. nih.gov Although its clinical use has since been largely superseded by less toxic derivatives, its historical importance remains. iarc.fr

Early studies also explored the effects of this compound on nucleic acid metabolism. Due to its structural similarity to uracil, it was investigated as a potential inhibitor of RNA synthesis. uchicago.edu Research indicated that this compound could be incorporated into the RNA of plants, suggesting a direct interaction with fundamental cellular processes. uchicago.edu

Evolution of Academic Research Perspectives on this compound and its Derivatives

Following the initial discoveries, academic research on this compound and its derivatives expanded significantly, exploring a wide range of biological activities beyond its antithyroid effects. The focus of research has evolved to encompass the synthesis of new derivatives and the investigation of their potential as therapeutic agents for various conditions.

One major area of research has been the development of derivatives with improved efficacy and reduced side effects. Propylthiouracil (PTU) and methylthiouracil are two well-known derivatives that emerged from this line of inquiry. ekb.egnih.gov Studies on PTU, for instance, have delved into its impact on testicular development and sperm production, revealing complex hormonal interactions. ekb.egiarc.fr

The academic perspective has also broadened to include the synthesis and evaluation of this compound derivatives for other therapeutic applications, including:

Anticancer Activity: Researchers have designed and synthesized novel this compound-5-sulfonamide derivatives and investigated their potential as anticancer agents. mdpi.comnih.gov These studies often involve molecular docking to understand the interaction of these compounds with biological targets. nih.gov

Antimicrobial and Antiviral Properties: The structural similarity of this compound to natural nucleobases has prompted investigations into its potential as an antimicrobial, antiviral, and even anti-HIV agent. ontosight.aiekb.eg

Antioxidant Activity: Certain this compound-5-sulfonamide derivatives have been synthesized and evaluated for their antioxidant properties. mdpi.com

Coordination Chemistry: The ability of this compound and its derivatives to form complexes with metal ions has become a significant area of research. mdpi.comencyclopedia.pubmdpi.com These metal complexes have shown potential as antibacterial, antifungal, and cytotoxic agents. mdpi.compreprints.org Studies have explored the coordination of various metal ions, including gallium(III), with different thiouracil derivatives. mdpi.comresearchgate.net

This evolution in research highlights the versatility of the this compound scaffold as a building block for developing new molecules with diverse biological functions. chemicalbook.com

Structural Significance within Pyrimidine Chemistry

This compound holds a significant position in pyrimidine chemistry due to its unique structural features and reactivity. As a derivative of uracil, it belongs to a class of heterocyclic compounds that are fundamental to the structure of nucleic acids. mdpi.comresearchgate.net The substitution of the C2-oxygen with a sulfur atom introduces several key characteristics. ontosight.ai

Tautomerism: A crucial aspect of this compound's chemistry is its ability to exist in different tautomeric forms. chemicalbook.comrsc.org It can exist in the oxo-thione form and the hydroxy-thiol form. acs.org Spectrophotometric studies have shown that in aqueous solutions, the monoanionic form of this compound is an equilibrium mixture of two tautomers resulting from the dissociation of a proton from either the N1 or N3 position. nih.gov The relative populations of these tautomers can be influenced by the surrounding environment, such as the solvent. acs.org

Reactivity and Synthesis: The presence of the sulfur atom and the pyrimidine ring's nitrogen atoms influences the molecule's reactivity. While the pyrimidine nucleus is generally unreactive towards electrophilic substitution, the presence of the hydroxyl and thiol groups in the tautomeric forms of this compound can enhance its reactivity. nih.govmdpi.com This reactivity is exploited in the synthesis of various derivatives. Several methods have been developed for the synthesis of this compound and its derivatives, often involving the condensation of thiourea with various organic molecules. tandfonline.comgoogle.com

Coordination Sites: this compound and its derivatives are of interest in coordination chemistry because they possess multiple potential donor atoms for metal ion coordination, including the nitrogen atoms at positions 1 and 3, the oxygen atom at position 4, and the sulfur atom at position 2. preprints.orgresearchgate.net This allows for the formation of a variety of metal complexes with different structures and properties. encyclopedia.pub

The structural features of this compound, particularly its tautomerism and multiple coordination sites, make it a versatile building block in medicinal and materials chemistry, enabling the development of a wide array of compounds with tailored properties. chemicalbook.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C4H4N2OS |

| Molecular Weight | 128.15 g/mol |

| Appearance | White or pale cream-colored powder |

| Taste | Bitter |

| Melting Point | ~340 °C (with decomposition) |

| Solubility | Very slightly soluble in water; readily soluble in alkaline solutions |

| PubChem CID | 1269845 |

特性

IUPAC Name |

2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMGGZBWXRYJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021347 | |

| Record name | Thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

VERY SLIGHTLY SOL IN WATER (1:2000); PRACTICALLY INSOL IN ETHER, ACIDS; READILY SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ALC; SOL IN ANHYD HYDROGEN FLUORIDE | |

| Record name | 2-THIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

MINUTE CRYSTALS, PRISMS, OR WHITE OR PALE CREAM-COLORED POWDER, PRISMS FROM WATER OR ALC | |

CAS No. |

141-90-2 | |

| Record name | Thiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-thiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-thiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59X161SCYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-THIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

NO DEFINITE MP, ABOUT 340 °C WITH DECOMP | |

| Record name | 2-THIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Spectroscopic and Structural Elucidation Techniques Applied to 2-thiouracil and Its Derivatives

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a powerful non-destructive method for examining the molecular vibrations of 2-Thiouracil and its derivatives. These techniques offer insights into the functional groups, bonding, and the subtle structural variations that arise from chemical modifications or intermolecular interactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of characteristic functional groups.

In the study of this compound, FT-IR spectra show distinctive absorption bands that are instrumental in its characterization. For instance, the spectrum of this compound displays a strong band around 1693 cm⁻¹, which is characteristic of a carbonyl (C=O) stretching vibration. bibliotekanauki.pl The N-H stretching vibrations are typically observed in the region of 3115-3080 cm⁻¹. mdpi.com The substitution of an oxygen atom at the C2 position with a sulfur atom, as in this compound, introduces a C=S stretching vibration, which is generally found at a lower frequency compared to the C=O stretch. mdpi.com

The FT-IR spectra of this compound derivatives exhibit shifts in these characteristic bands, providing information about the effects of substitution on the molecular structure. For example, in metal complexes of this compound, changes in the positions of the C=O and C=S stretching bands can indicate the coordination of these groups to the metal ion. researchgate.net Specifically, a decrease in the C=S stretching frequency and a concurrent increase in the C-N stretching frequency in the spectra of metal complexes suggest coordination through the sulfur atom. researchgate.net

Table 1: Selected FT-IR Spectral Data for this compound and its Derivatives

| Compound/Derivative | ν(C=O) (cm⁻¹) | ν(C=S) (cm⁻¹) | ν(N-H) (cm⁻¹) | Other Notable Bands (cm⁻¹) | Source |

| This compound | 1693 | ~1245 | 3115, 3080 | 714, 739, 758 (out-of-plane bending) | bibliotekanauki.plmdpi.comias.ac.in |

| 6-Methyl-2-thiouracil | 1635 | 1245 | 3115, 3080 | - | mdpi.com |

| 6-Propyl-2-thiouracil | 1661 | 1243 | - | - | mdpi.com |

| This compound-5-sulfonamide Derivative | 1687 | 1271 (2C=S) | 3285 | 1141, 1335 (SO₂) | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Raman Spectroscopy

Raman spectroscopy complements FT-IR by providing information about molecular vibrations that cause a change in polarizability. It is particularly useful for studying symmetric vibrations and vibrations of non-polar bonds.

The Raman spectrum of solid this compound has been recorded and analyzed, with assignments made for all thirty normal modes. ias.ac.in Key vibrational modes include the ring breathing and Kekule stretching modes, which are observed at lower magnitudes compared to uracil, an effect attributed to the mass of the sulfur atom. ias.ac.in The C=S stretching vibration in the Raman spectrum of this compound is typically observed around 1155 cm⁻¹. researchgate.net

Surface-enhanced Raman spectroscopy (SERS) has been employed to study the adsorption behavior of this compound on metal surfaces. researchgate.netnih.gov SERS studies indicate that this compound chemically adsorbs to silver, gold, and copper surfaces through its deprotonated sulfur atom. researchgate.net The SERS spectra show significant enhancement and shifts of bands related to N and S atoms, as well as the appearance of the C=O stretching band at 1695 cm⁻¹. nih.gov

Table 2: Selected Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Assignment | Source |

| 1680 | ν(C=O) + δ(C5–H) | researchgate.net |

| 1220 | δ(C5–H) + δ(C6–H) | researchgate.net |

| 1155 | ν(C=S) | researchgate.net |

| 915 | δ(N3CC) + δ(ring) | researchgate.net |

| 453 | δ(C=S) + δ(ring) | researchgate.net |

| 415 | γ(C=C–H) + γ(ring) | researchgate.net |

| 285 | δ(SCNCO) + δ(ring) | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Elucidation of Tautomeric Forms via Vibrational Data

Vibrational spectroscopy is a crucial tool for investigating the tautomerism of this compound, which can exist in different forms due to the migration of protons between nitrogen, oxygen, and sulfur atoms. researchgate.net Experimental and theoretical studies have shown that this compound predominantly exists in the oxo-thione tautomeric form in the gas phase, in solution, and in the solid state. researchgate.net

Infrared spectroscopy has been used to demonstrate that the monoanionic form of this compound in an aqueous medium is an equilibrium mixture of two tautomeric monoanions. bibliotekanauki.pl These forms result from the dissociation of a proton from either the N1 or N3 position, in an approximate 1:1 ratio. bibliotekanauki.pl The IR spectrum of the this compound monoanion confirms the presence of this tautomeric mixture. bibliotekanauki.pl

Studies on derivatives like 6-Aza-2-thiouracil-5-carboxylic acid have shown that FT-IR and Raman spectroscopy can clearly distinguish between different tautomeric forms, which can be influenced by the solvent environment. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information on the number, type, and connectivity of protons in a molecule. In this compound, the protons on the pyrimidine ring and those attached to nitrogen atoms give rise to characteristic signals.

The ¹H NMR spectrum of this compound in DMSO-d₆ typically shows signals for the C5-H and C6-H protons, as well as exchangeable protons for the N-H groups. chemicalbook.comresearchgate.net For instance, the olefinic proton at C5 can appear as a doublet. chemijournal.com The chemical shifts of these protons can be influenced by the solvent and by the presence of substituents on the pyrimidine ring. In derivatives of this compound, the introduction of groups like methyl or propyl leads to additional signals in the ¹H NMR spectrum, which can be assigned to the protons of these alkyl groups. mdpi.com

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The ¹³C NMR spectrum of this compound reveals signals for the carbonyl carbon (C4), the thiocarbonyl carbon (C2), and the olefinic carbons (C5 and C6). The C2 carbon, bonded to sulfur, is typically found at a chemical shift of around 176 ppm, while the C4 carbonyl carbon appears at a slightly lower field. cdnsciencepub.commdpi.com The chemical shifts of these carbons are sensitive to the electronic environment and can be used to study the effects of substitution and tautomerism. cdnsciencepub.com For example, methylation at different positions (N1, N3, O, or S) results in characteristic changes in the ¹³C NMR chemical shifts, which is a valuable tool for structure assignment of alkylated derivatives. cdnsciencepub.comresearchgate.net

Table 3: ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) | Solvent | Source |

| ¹H | 12.42 (N1-H, N3-H), 7.46 (C6-H), 5.79 (C5-H) | DMSO-d₆ | researchgate.net |

| ¹³C | 175.4 (C2), 161.4 (C4), 143.5 (C6), 108.9 (C5) | DMSO-d₆ | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The interpretation of NMR spectra is often aided by two-dimensional techniques such as ¹H-¹H COSY, HMQC, and HMBC, which help to establish correlations between protons and carbons and provide unambiguous structural assignments, particularly for complex derivatives. researchgate.netencyclopedia.pub

Advanced Two-Dimensional NMR Techniques (COSY, DEPT-135, HMBC, HMQC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. Techniques such as COSY (Correlation Spectroscopy), DEPT-135 (Distortionless Enhancement by Polarization Transfer), HMBC (Heteronuclear Multiple Bond Correlation), and HMQC (Heteronuclear Multiple Quantum Coherence) provide detailed information about the connectivity and chemical environment of atoms within the molecule. encyclopedia.pubmdpi.com

In studies of this compound and its metal complexes, these techniques have been instrumental. encyclopedia.pubmdpi.com For instance, the interpretation of the complex spectra of Cu(II), Pd(II), and Au(III) complexes with this compound was significantly aided by data from ¹H–¹H COSY, DEPT-135, HMBC, and HMQC spectra of the parent ligand. encyclopedia.pubmdpi.com These analyses helped to determine the bonding sites of the ligand to the metal ions, revealing coordination through sulfur, oxygen, and nitrogen atoms. encyclopedia.pubmdpi.com

Similarly, for derivatives like 6-methyl-2-thiouracil and 6-propyl-2-thiouracil, 2D NMR has been crucial for assigning proton and carbon signals. preprints.org For 6-methyl-2-thiouracil, ¹H-¹H COSY, DEPT-135, and HMBC spectra confirmed the assignments of the olefinic proton (H-5) and the methyl protons (H-1'). preprints.org The ¹H NMR spectrum of 2,4-dithiouracil showed two singlets for the NH protons, confirmed by the lack of HSQC correlations, and two doublets for the H-5 and H-6 protons, with their connectivity confirmed by a ¹H-¹H COSY correlation. preprints.org

A detailed analysis of this compound using 2D NMR provided the following correlations researchgate.net:

| Proton (¹H) | Carbon (¹³C) | ¹H-¹H COSY Correlations | HMBC Correlations |

|---|---|---|---|

| H-5 (5.86 ppm) | C-5 (109.2 ppm) | H-6 | C-4, C-6 |

| H-6 (7.49 ppm) | C-6 (141.9 ppm) | H-5 | C-2, C-4, C-5 |

| H-1, H-3 (12.24 ppm) | - | - | C-2, C-4, C-6 |

Electronic Absorption Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is fundamental in characterizing the electronic transitions of this compound. The UV absorption spectrum of this compound in the gas phase and in acetonitrile solution displays a prominent absorption band around 275 nm. rsc.org This band is primarily attributed to the bright S₂(¹πSπ) and S₄(¹πSπ) states. rsc.org A weaker absorption at longer wavelengths is associated with the S₁(¹nSπ*) state, which has a small oscillator strength. rsc.org

In acetonitrile, this compound exhibits three broad and featureless bands at 292 nm, 269 nm, and 212 nm. aip.org Theoretical calculations using B3LYP-TD/6-31+G(d) with a PCM solvent model for acetonitrile predict three transition-allowed absorption bands at 283 nm, 249 nm, and 200 nm. aip.org The ultraviolet absorption spectra of several this compound derivatives have been measured at various pH values, showing that this compound exists in the diketo form in acidic and near-neutral aqueous solutions. capes.gov.br

The gas-phase absorption spectrum of deprotonated this compound, [2-TU-H]⁻, shows a high-intensity band between 3.2 and 4.2 eV (peaking at 3.7 eV) and a lower-intensity broad absorption from 4.2 to 5.2 eV. mdpi.com The gas-phase absorption spectrum of protonated this compound, [2-TU·H]⁺, displays two resolved bands with maxima at 4.68 and 5.3 eV. mdpi.com

| Species | Solvent/Phase | Absorption Maxima (λ_max) | Attributed Transition(s) |

|---|---|---|---|

| This compound | Acetonitrile | 292 nm, 269 nm, 212 nm | π→π, n→π |

| This compound | Gas Phase | ~275 nm | S₂(¹πSπ), S₄(¹πSπ) |

| [2-TU-H]⁻ | Gas Phase | 3.7 eV (~335 nm) | Band I |

| [2-TU·H]⁺ | Gas Phase | 4.68 eV (~265 nm), 5.3 eV (~234 nm) | Band I, Band II |

Analysis of Solvent Effects on Electronic Spectra

The electronic absorption spectra of this compound and its derivatives are sensitive to the solvent environment. tandfonline.com Studies using both polar and nonpolar solvents have shown that the polarity of the solvent can significantly influence the position of the absorption bands. tandfonline.com This phenomenon, known as solvatochromism, is often analyzed to understand the nature of the electronic transitions. researchgate.netbg.ac.rsdntb.gov.ua

For instance, the electronic spectra of 6-amino-2-thiouracil and its metal complexes have been studied in ten different solvents to measure their solvatochromic responses. nih.govdamanhour.edu.eg The solvent-dependent shifts in the absorption maxima (λ_max) are used to probe solute-solvent interactions. nih.govdamanhour.edu.eg In many cases, a blue shift (hypsochromic shift) is observed in polar or hydrogen-bonding solvents, which can be attributed to solute-solvent hydrogen bonding interactions. damanhour.edu.eg The solubility of 6-methyl-2-thiouracil has been shown to increase with the molar fraction of organic solvents in aqueous mixtures, with the hydrogen bond acceptor capacity and dipolarity-polarizability of the solvent being key controlling factors. researchgate.net

Time-Resolved Photoelectron Spectroscopy (TRPES)

TRPES is a powerful technique for investigating the ultrafast excited-state dynamics of this compound. researchgate.netrsc.org By using a pump-probe scheme, TRPES can track the evolution of the molecule's electronic states following photoexcitation. aip.org

Studies on this compound have revealed that after UV excitation, the molecule undergoes rapid intersystem crossing (ISC) from the initially populated singlet states to the triplet manifold with a near-unity quantum yield. researchgate.netrsc.org This is in stark contrast to canonical nucleobases like uracil, where relaxation is dominated by singlet state pathways. researchgate.netrsc.org

TRPES experiments on this compound have shown that the dynamics are wavelength-dependent. rsc.orgresearchgate.net Excitation at different wavelengths can populate different initial vibrational levels, influencing the subsequent relaxation pathways. rsc.org For example, global analysis of the 2D TRPE spectrum of this compound excited at 293 nm requires three time constants to describe the sequential decay dynamics. mdpi.com The time constants obtained from TRPES experiments for the excited-state dynamics of this compound have been compared with theoretical simulations, showing reasonable agreement. mdpi.com

| Excitation Wavelength | Time Constant (τ) | Process |

|---|---|---|

| 293 nm | τ₁ = sub-100 fs | S₂ → S₁ internal conversion |

| 293 nm | τ₂ = 750–775 fs | S₁ → Triplet manifold ISC |

| 293 nm | τ₃ = 203 ps | Long-lived signal decay |

The photoelectron spectra of this compound show distinct bands from the ionization of sulfur and oxygen lone pairs and the pyrimidine π system. researchgate.netarxiv.org The excited-state photoelectron spectra exhibit bands at lower energies than the ground state, allowing for the monitoring of the excited-state population over time. researchgate.netarxiv.org

Transient Absorption Spectroscopy (TRAS)

TRAS is another crucial technique for studying the photodynamics of this compound, particularly in the condensed phase. researchgate.netrsc.org It complements TRPES by providing information about the transient species formed after photoexcitation. researchgate.netrsc.org

Femtosecond broadband transient absorption experiments on this compound in both aqueous buffer and acetonitrile have shown that the S₁(nπ) state acts as a doorway for the ultrafast and efficient population of the T₁(ππ) state. researchgate.net Following excitation, a rapid internal conversion from the S₂ to the S₁ state occurs in under 200 fs, followed by intersystem crossing to the triplet manifold in 300-400 fs in solution. researchgate.netmdpi.com

The combination of TRAS and TRPES with computational methods allows for a detailed characterization of the potential energy surfaces that govern the relaxation dynamics of this compound in both gas and condensed phases. researchgate.netrsc.org Nanosecond TRAS experiments have shown that the triplet state decay of this compound in acetonitrile is three orders of magnitude slower than in the gas phase. rsc.org

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation patterns of this compound and its derivatives. Electron ionization mass spectra of 6-n-propyl-2-thiouracil show fragmentation patterns similar to uracil analogs, with an initial retro-Diels-Alder decomposition. tandfonline.com

Laser photodissociation spectroscopy coupled with mass spectrometry has been used to study the dissociative photochemistry of both deprotonated ([2-TU-H]⁻) and protonated ([2-TU·H]⁺) this compound in the gas phase. mdpi.comnih.gov Upon photoexcitation, the deprotonated form primarily undergoes electron ejection. mdpi.comnih.gov In contrast, the protonated form yields a major photofragment at m/z 96, corresponding to the loss of an HS· radical. mdpi.comnih.gov This indicates that the fragmentation proceeds via direct excited-state decay, consistent with enhanced intersystem crossing to dissociative triplet states. mdpi.comnih.gov

VUV-induced dissociative photoionization studies have been used to better understand the ionization channels. mdpi.com For this compound, fragments appear at photon energies above 11 eV, suggesting they are formed through multi-photon processes with 266 nm light. nih.gov Molecular dynamics simulations have been employed to calculate energy-resolved mass spectra, predicting that the major fragment for this compound is at m/z 69 (C₃NH₃O⁺). chemrxiv.org Low-energy dissociative electron attachment to this compound has been shown to produce thiocyanate (SCN⁻) as a fragment. researchgate.net

| Precursor Ion | m/z of Major Fragment | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| [2-TU·H]⁺ | 96 | HS· | C₄H₄N₂O⁺ |

| 2-TU⁺ (VUV ionization) | 69 | C S O | C₃NH₃O⁺ |

| [2-TU-H]⁻ | - | e⁻ | [2-TU-H]· |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of materials. uhu-ciqso.es For this compound and its derivatives, X-ray crystallography has been instrumental in elucidating their solid-state structures, revealing details about their tautomeric forms, hydrogen-bonding patterns, and coordination behavior in metal complexes.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of a molecule's crystal structure. uhu-ciqso.es This technique has been extensively applied to this compound and its derivatives, yielding fundamental insights into their molecular geometry and supramolecular assembly.

A full structure determination of this compound itself revealed that it crystallizes in the triclinic space group Pī. rruff.info The molecule is essentially planar and exists in the lactam-thione tautomeric form. The key exocyclic bond lengths were determined to be 1.683(3) Å for C=S and 1.227(4) Å for C=O. The crystal structure is characterized by extensive intermolecular hydrogen bonding involving both the sulfur and oxygen atoms, which creates infinite ribbons that stack into a layered structure. rruff.info

Further studies have identified polymorphic forms of this compound. A second polymorph (B) was found to crystallize in the monoclinic space group P2₁/c, in contrast to the previously reported triclinic form (A). nih.gov While significant differences in molecular structure were mainly observed in the bond lengths and angles of heteroatoms involved in hydrogen bonds, the intermolecular interactions varied considerably. Polymorph A features both N-H···O and N-H···S hydrogen bonds, whereas polymorph B only contains N-H···O type interactions, leading to a different packing arrangement in the unit cell. nih.gov

The hydrogen-bonding capabilities of this compound derivatives are a central theme in their structural chemistry. The R²₂(8) graph set, a dimeric hydrogen-bonded motif, is the most common pattern observed. iucr.org Studies on derivatives such as 5-propyl-2-thiouracil, 5-methoxy-2-thiouracil, and 5,6-dimethyl-2-thiouracil have shown the formation of "pure" R²₂(8) patterns with two N-H···S or two N-H···O hydrogen bonds, as well as "mixed" patterns consisting of one N-H···S and one N-H···O bond. iucr.org

The structural elucidation of metal complexes containing this compound derivatives is another significant area of research. For instance, the crystal structure of [Et₄N][W(CO)₅(2-thiouracilate)] showed that the thiouracilate ligand binds to the tungsten center through the exocyclic sulfur atom. acs.org Similarly, in various copper(I) complexes with 6-n-propyl-2-thiouracil (ptu), the ligand coordinates through the sulfur atom. acs.org In the complex [CuI(ptu)₂], two sulfur atoms from two ptu ligands and one iodide ion create a trigonal geometry around the copper center. acs.org In contrast, the zinc(II) complex [Zn(HATU)₂(H₂O)]·2H₂O, where HATU is 6-amino-2-thiouracil, shows the ligand acting as a bidentate chelate, binding through both the sulfur and N1 atoms to form a four-membered ring. cdnsciencepub.com The molecular structures of copper(I) halide complexes with 5-carbethoxy-2-thiouracil have also been established, revealing both dinuclear and mononuclear species depending on the presence of phosphine co-ligands. nih.gov

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing polycrystalline materials. It is often used for phase identification, purity analysis, and studying crystalline structures when single crystals are not available.

In the context of this compound chemistry, PXRD has been employed to characterize newly synthesized metal complexes. For example, metal complexes of 5-carboxy-2-thiouracil with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) were characterized using PXRD alongside other analytical methods. nih.gov Similarly, mixed ligand complexes of various divalent metals with derivatives like 5-fluorouracil and adenine have been studied using powder diffraction to gain structural insights, with some studies suggesting polymeric structures. encyclopedia.pubpreprints.orgmdpi.com The technique has also been applied to the study of transition metal complexes of 5-cyano-6-(4-pyridyl)-2-thiouracil. niscpr.res.in While PXRD does not provide the atomic-level detail of a single-crystal study, it is crucial for confirming the formation of a new crystalline phase and for bulk sample analysis, complementing the precise but localized information from SC-XRD. nih.gov

Computational Chemistry and Molecular Modeling Studies of 2-thiouracil

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of 2-thiouracil, offering a balance between computational cost and accuracy. mdpi.com It is frequently used to study molecular geometry, electronic structure, and chemical reactivity. mdpi.com

Geometry Optimization and Electronic Structure Analysis

DFT methods are widely employed to determine the optimized geometry of this compound. nih.govnih.gov Calculations have been performed using various functionals, such as B3LYP, and basis sets, including 6-31G(d,p) and 6-311++G(d,p). nih.govacs.orgresearchgate.net The optimized C=S bond length in this compound is calculated to be approximately 1.665 Å, which is slightly larger than a typical C=S double bond and shorter than a single bond. nih.gov This calculated value is close to the experimental X-ray diffraction value of 1.683 Å, with the difference attributed to intermolecular hydrogen bonding in the crystal structure. nih.gov

The substitution of a sulfur atom for an oxygen atom at the C2 position significantly alters the geometry compared to uracil. asianjournalofphysics.com The C=S bond is considerably longer than the C=O bond in uracil (~1.66 Å vs. ~1.22 Å). asianjournalofphysics.com This substitution leads to a slight reduction in the adjacent N1-C2 and N3-C2 bond lengths, while the N-H and C-H bonds are minimally affected. asianjournalofphysics.com Studies have also examined the effects of various substituents on the geometry and electronic features of this compound derivatives. researchgate.net

The electronic structure of this compound has also been a focus of DFT studies. The presence of the sulfur atom influences the proton donor abilities of the N1-H and N3-H groups, as reflected in changes to their vibrational frequencies and intensities. nih.gov The thio-substitution is also found to nearly double the polarizability of the nucleobase compared to uracil. researchgate.net

Vibrational Mode Predictions and Spectral Interpretation

DFT calculations are instrumental in predicting the vibrational frequencies of this compound and aiding in the assignment of experimental infrared (IR) and Raman spectra. nih.govresearchgate.net Theoretical calculations have been used to assign vibrational spectra measured in various conditions, including N2 and Ar matrices, KBr pellets, and polycrystalline samples. aip.org To improve the accuracy of predicted frequencies, various scaling procedures are often employed, which can help resolve controversial assignments in the literature. nih.govresearchgate.net

Normal mode analysis using DFT helps in the assignment of resonance Raman spectra and allows for the conversion of normal coordinate motions into internal coordinate changes, such as bond lengths and angles. aip.org This provides a clearer visualization of the short-time structural dynamics. aip.org The substitution of sulfur for oxygen at the C2 position leads to noticeable shifts in the vibrational spectra. For instance, the ν(N-H) bands shift to lower wavenumbers compared to uracil. asianjournalofphysics.com The in-plane deformation mode of the C=S group also shows a considerable shift. researchgate.net

Thermochemical Calculations (e.g., Base Pairing Energies)

DFT calculations have been utilized to investigate the thermochemistry of this compound, particularly its base pairing interactions. nih.govsemanticscholar.org These studies are crucial for understanding the role of this compound in biological systems, such as in the genetic code and as a component of modified nucleic acids. nih.govnih.gov

Theoretical calculations have demonstrated that the substitution of this compound (or its nucleoside form, 2-thiouridine) can affect the stability of base pairs. mdpi.com For instance, 2-thiouridine has been found to stabilize uracil:adenine (U:A) base pairs while destabilizing uracil:guanine (U:G) wobble pairs. nih.govmdpi.com The increased thermodynamic stability of duplexes containing this compound-modified RNA is a recognized characteristic. nih.gov

Quantum chemical calculations using DFT have been employed to assess the energies of base pairing, both in isolated pairs and within RNA and DNA duplexes. nih.govsemanticscholar.org These calculations often use functionals like B3LYP and ωB97XD with various basis sets to obtain accurate electronic energies. nih.govsemanticscholar.org The results from these computational studies complement experimental data from techniques like differential scanning calorimetry to provide a comprehensive understanding of the thermodynamic stability of modified nucleic acid duplexes. nih.govnih.gov

Table 1: Selected Optimized Geometric Parameters of this compound

| Parameter | B3LYP/6-31G(d,p) (Å or °) | Experimental (X-ray) (Å or °) |

| C2=S | 1.665 | 1.683 |

| N1-C2 | 1.378 | - |

| C2-N3 | 1.368 | - |

| N3-C4 | 1.419 | - |

| C4-C5 | 1.458 | - |

| N1-C2-N3 | 113.3 | - |

| C2-N3-C4 | 128.2 | - |

| N3-C4-C5 | 113.2 | - |

| C4-C5=C6 | 119.6 | - |

| Data sourced from references nih.govresearchgate.net. |

Advanced Quantum Chemical Calculations

More advanced computational methods beyond standard DFT are necessary to accurately describe the complex photophysical and photochemical behavior of this compound, particularly its excited-state dynamics.

Time-Dependent DFT (TD-DFT) for Excited States and UV Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the vertical electronic transition energies and simulating the UV absorption spectra of this compound. acs.org These calculations help in assigning the transitions observed in experimental gas-phase and solution-phase spectra. researchgate.net Studies have compared the spectra of this compound with its parent molecule, uracil, and other thio-derivatives, providing insights into the effects of thionation. acs.orgresearchgate.net

TD-DFT calculations, often using the B3LYP functional, have been successful in predicting the electronic transition energies of this compound in various environments, including the gas phase and in solvents like water and acetonitrile, by employing models such as the Polarizable Continuum Model (PCM). acs.orgnih.gov The results generally show good agreement with experimental data. acs.org However, the performance of different functionals can vary; for instance, CAM-B3LYP has been shown to capture the effects of thionation on the excited states of uracil well, providing spectra in good agreement with experiments, while B3LYP showed some deficiencies for this compound. nih.gov TD-DFT has also been used to calculate the excited state spectra of protonated and deprotonated forms of this compound to understand the effect of pH on its photophysical properties. mdpi.com

Ab Initio and Post-Hartree-Fock Methods (e.g., CASPT2) for Photodynamics

For a more accurate description of the photodynamics of this compound, which involves multiple electronic states, conical intersections, and intersystem crossings, high-level ab initio and post-Hartree-Fock methods are employed. The Complete Active Space Second-order Perturbation Theory (CASPT2) method, often used in conjunction with the Complete Active Space Self-Consistent Field (CASSCF) method (CASPT2//CASSCF), is a popular choice. researchgate.netresearchgate.net

These advanced calculations have been crucial in elucidating the relaxation pathways of this compound after photoexcitation. researchgate.netresearchgate.net Theoretical studies suggest that upon excitation to the bright S₂ state, the main relaxation pathway involves internal conversion to the S₁ state, followed by intersystem crossing to the triplet manifold (S₂ → S₁ → T₂ → T₁), all occurring on a sub-picosecond timescale. researchgate.netresearchgate.net These simulations have identified nearly barrierless deactivation pathways and have highlighted the importance of pyramidalization at the C2 carbon in several excited states. researchgate.net

Nonadiabatic dynamics simulations using methods like surface hopping have been performed at the CASPT2 and ADC(2) (second-order algebraic diagrammatic construction) levels of theory to model the ultrafast intersystem crossing in this compound. nih.govaip.org These simulations provide detailed insights into the time scales of electronic transitions and the geometries of critical points on the potential energy surfaces, such as conical intersections and intersystem crossings, which govern the photostability and phototoxicity of the molecule. researchgate.net The results from these high-level theoretical studies are often in good agreement with experimental findings from ultrafast spectroscopy. nih.govaip.org

Molecular Dynamics Simulations

Molecular dynamics simulations provide a powerful lens through which the complex, time-dependent behavior of molecules like this compound can be understood at an atomic level. These computational methods allow for the exploration of dynamic processes that are often difficult to capture experimentally.

The study of this compound's behavior upon exposure to ultraviolet (UV) and vacuum ultraviolet (VUV) radiation is crucial for understanding its photochemistry and potential photodamage mechanisms. Molecular dynamics simulations, in conjunction with experimental techniques like time-resolved spectroscopy, have elucidated the intricate processes of fragmentation and photoionization.

When this compound is excited by UV light, it typically transitions to the S2 electronic state. mdpi.com This is followed by a rapid internal conversion to the S1 state in under 100 femtoseconds and subsequent intersystem crossing to the triplet manifold within a few hundred femtoseconds. mdpi.comrsc.org The molecule can remain in these triplet states for tens to hundreds of picoseconds. researchgate.net

VUV-induced dissociative photoionization studies reveal that fragment ions appear when single-photon energies exceed 11 eV. mdpi.comresearchgate.net This suggests that in experiments using 266 nm light, the fragmentation is a three-photon process. mdpi.com Molecular dynamics simulations at the semi-empirical OM2 level have been employed to investigate the fragmentation dynamics of the this compound cation. chemrxiv.orgresearchgate.net These simulations show that for this compound, the major fragment observed has a mass-to-charge ratio (m/z) of 69, corresponding to C₃NH₃O⁺. chemrxiv.orgresearchgate.net This is distinct from its isomer, 4-thiouracil, where the primary fragment is 85 amu (C₃NH₃S⁺). chemrxiv.orgresearchgate.net

Experimental studies on protonated this compound ([2-TU·H]⁺) show that photoexcitation in the UVA-UVC range leads to the formation of a major photofragment with m/z 96. mdpi.comnih.gov This fragment corresponds to the ejection of an HS· radical, a process indicative of direct excited state decay rather than statistical fragmentation from a hot ground state. mdpi.comnih.gov This behavior points to enhanced intersystem crossing to dissociative triplet states. mdpi.comnih.gov In contrast, the deprotonated form, [2-TU-H]⁻, primarily decays through electron ejection. mdpi.comnih.gov

The decay of fragment ions has been observed to follow three main timescales: a very fast decay of less than 370 fs, a secondary ultrafast decay around 300–400 fs, and a much longer decay on the order of 220 to 400 ps, with the exact times being fragment-dependent. mdpi.comresearcher.life These decay times are consistent with the established S2 → S1 → Triplet → Ground state relaxation pathway. mdpi.comresearcher.life

Table 1: Major Observed Fragments of this compound in Photoionization Studies

Hydrogen bonds (HBs) are fundamental to the structure and function of biological systems, including the pairing of nucleobases in DNA and RNA. Computational studies on the hydrogen-bonded dimers of this compound provide insights into its self-assembly and interaction patterns.

Density functional theory (DFT) calculations have been used to investigate the formation and stability of this compound homo-dimers. biointerfaceresearch.com These studies have identified at least twelve stable dimer configurations. biointerfaceresearch.com The interactions forming these dimers primarily involve S···H and O···H hydrogen bonds. biointerfaceresearch.com Interestingly, the hydrophobic hydrogen atoms of this compound (those bonded to carbon) also participate in interactions with the sulfur and oxygen atoms of the partner molecule. biointerfaceresearch.com

The stability of these dimers varies depending on the specific configuration and the strength of the individual hydrogen bonds. biointerfaceresearch.com The reaction force framework has been used to study the mechanism of double proton transfer within these dimers, revealing a dynamic balance between polarization and charge transfer effects. nih.gov The energy barriers for this proton transfer are dependent on the nature of the acceptor atom (S or O) and its position within the monomer. nih.gov

In the solid state, the crystal structure of 6-propyl-2-thiouracil, a derivative, shows the presence of dimers linked by two N—H···S hydrogen bonds. researchgate.net The crystal packing is further stabilized by a combination of N—H···O and N—H···S hydrogen bonds, indicating that the hydrogen-bonding capability of the C=O and C=S groups is comparable. researchgate.net

Table 2: Interaction Characteristics of this compound Dimers

Fragmentation Dynamics and Photoionization Processes

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in drug design and understanding biological function. Docking studies involving this compound and its derivatives have explored their potential as therapeutic agents.

Derivatives of this compound have been designed and evaluated as potential anticancer agents, antioxidants, and enzyme inhibitors. mdpi.commdpi.compharmacophorejournal.com Molecular docking simulations are a key part of this process, providing predictions of binding affinity and interaction modes with target proteins.

For instance, novel this compound-5-sulfonamide derivatives have been synthesized and docked against various targets. In one study, derivatives were evaluated as antioxidants and inhibitors of the 15-lipoxygenase (15-LOX) enzyme. mdpi.com Docking results for the most active compound, 9b, showed a binding score of -9.8 Kcal/mol, which is comparable to the co-crystallized substrate mimic (-10.9 Kcal/mol), endorsing its proper binding at the active site of human 15-LOX. mdpi.com

In another study, this compound-5-sulfonamide derivatives were investigated as anticancer agents targeting cyclin-dependent kinase 2A (CDK2A). mdpi.com The most promising compound, 6e, exhibited a docking score of -5.48 kcal/mol and was predicted to form three hydrogen bonds with key residues (Lys33, Lys89, and Asp86) in the CDK2A active site. mdpi.com These computational predictions helped to rationalize the observed potent anticancer activity. mdpi.com Similarly, docking of 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives into the binding site of the Eg5 protein, a target in cancer therapy, revealed good binding affinities and helped explain the structure-activity relationship of the synthesized compounds. researchgate.net

Molecular docking was also used to study the interactions of this compound against pathogens like Bacillus subtilis, Escherichia coli, and Candida albicans. nih.gov These studies provide a computational basis for the known antimicrobial properties of some this compound derivatives. nih.gov

Table 3: Examples of Molecular Docking Studies with this compound Derivatives

Investigation of Potential Energy Surfaces and Conical Intersections in Photochemical Processes

Unlike canonical nucleobases, which efficiently dissipate UV energy through ultrafast internal conversion to the ground state, this compound exhibits a near-unity quantum yield for intersystem crossing (ISC) to the triplet manifold. rsc.org Computational studies of its potential energy surfaces (PES) and the conical intersections (CIs) that connect them are essential to understanding this dramatically different photochemical behavior.

Upon UV excitation, this compound is promoted to the bright S₂ (¹ππ) state. nih.gov High-level computational methods, such as CASPT2, have been used to map the subsequent relaxation pathways. nih.govnih.gov These studies show that the S₂ state rapidly decays to the lower-lying S₁ (¹nπ) state via a S₂/S₁ conical intersection. nih.govnih.gov This internal conversion is an ultrafast process, occurring in less than 100 fs. rsc.org

From the S₁ state, the molecule efficiently crosses over to the triplet manifold. Nonadiabatic dynamics simulations indicate that this ISC occurs with a time constant of approximately 400 fs and a triplet yield exceeding 80%. nih.gov Both direct S₁ → T₁ and indirect S₁ → T₂ → T₁ pathways contribute to this process, with the indirect route being predominant. nih.gov The topology of the potential energy surfaces, specifically the location and accessibility of singlet-triplet crossing points, facilitates this high ISC efficiency and disfavors direct relaxation back to the ground state. rsc.org

Recent studies have also investigated the role of multi-state intersections. A three-state conical intersection (S₂/S₁/T₂) has been located computationally, lying very close in energy (0.05 eV above) to the S₂ minimum. acs.org The existence of such multi-state intersections can provide highly efficient funnels for population transfer between electronic states, further explaining the ultrafast population of the triplet state observed for this compound. acs.org The combination of transient absorption spectroscopies and high-level computational techniques allows for a detailed characterization of the PES topology, including the conical intersections and energy barriers that govern the relaxation dynamics of this compound. researchgate.net

Table 4: Key Events in the Photochemical Relaxation of this compound

Biochemical Pathways and Molecular Interactions in Vitro and Theoretical Studies

Interactions with Nucleic Acids and Components

2-Thiouracil, a modified pyrimidine base, plays a significant role in the structure and function of nucleic acids. Its unique properties, stemming from the substitution of an oxygen atom with sulfur at the C2 position, influence its interactions within and between nucleic acid chains.

This compound is found in transfer RNA (tRNA) as modified nucleosides, particularly as 5-substituted-2-thiouridines (s²U). nih.govoup.com These modifications are often located at the wobble position (position 34) of the anticodon loop in tRNAs specific for amino acids like lysine, glutamic acid, and glutamine. nih.govoup.comsemanticscholar.org The presence of 2-thiouridine derivatives at this critical position is essential for the proper decoding of messenger RNA (mRNA) during protein synthesis. nih.govresearchgate.netontosight.ai In eukaryotes, a common modification is 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U). nih.govresearchgate.netoup.comfrontiersin.org The 2-thio group provides conformational rigidity to the nucleoside by favoring a C3'-endo ribose pucker, which is characteristic of A-form RNA. oup.comoup.commdpi.com This structural constraint is crucial for accurate codon-anticodon pairing. oup.comebi.ac.uk Additionally, 5-methyl-2-thiouridine (m⁵s²U) has been identified in the TΨC loop of tRNAs from hyperthermophilic organisms, where it is thought to contribute to the thermal stability of the tRNA's tertiary structure at high temperatures. nih.govfrontiersin.orgnih.gov

The this compound modification at the wobble position of tRNA significantly influences codon-anticodon interactions, thereby enhancing the fidelity of translation. frontiersin.orgmdpi.comoup.comoup.com The 2-thio group of 5-substituted-2-thiouridines (like mcm⁵s²U) restricts wobble pairing with guanine (G) at the third position of the codon, while promoting standard Watson-Crick base pairing with adenosine (A). mdpi.comoup.com This ensures that tRNAs for amino acids like lysine (with anticodon UUU) can efficiently recognize the A-ending codon (AAA) but are restricted from misreading the G-ending codon (AAG). mdpi.com This enhanced discrimination prevents misreading of near-cognate codons and reduces frameshift errors during translation. nih.govmdpi.comoup.com The conformational rigidity conferred by the 2-thio modification is a key factor in this precise codon recognition. oup.commdpi.com Deficiencies in these modifications can lead to translational infidelity and protein stress. nih.gov

The presence of this compound influences the stability and base pairing specificity of both RNA and DNA duplexes. In RNA duplexes, a 2-thiouridine (s²U) paired with an adenosine (A) is thermodynamically more stable than a standard uridine-adenosine (U-A) pair. nih.govoup.com This increased stability is attributed to improved base stacking interactions and the preference of s²U for a C3'-endo sugar pucker, which reinforces the A-form helical structure of the RNA duplex. nih.govoup.com Conversely, the s²U-G wobble pair is less stable and less favored than a U-G wobble pair, contributing to the increased fidelity of translation. nih.govoup.com

In the context of DNA, the incorporation of 2'-deoxy-2-thiouridine (s²dU) also enhances duplex stability, primarily due to increased stacking interactions from the larger, more polarizable sulfur atom. oup.com

| Duplex Type | Base Pair | Relative Stability |

| RNA | s²U-A | More stable than U-A nih.govoup.com |

| RNA | s²U-G | Less stable than U-G nih.govoup.com |

| DNA | s²dU-A | More stable than dU-A oup.com |

This table summarizes the relative thermodynamic stability of duplexes containing this compound derivatives compared to their unmodified counterparts.

This compound and its nucleoside derivatives are susceptible to oxidative damage, which can lead to desulfuration. mdpi.com Under oxidative stress conditions, such as in the presence of hydrogen peroxide, 2-thiouridine can be converted to uridine (U) or 4-pyrimidinone riboside (H2U). nih.govmdpi.comnih.govoup.com The ratio of these products is dependent on factors like pH. mdpi.commdpi.compreprints.org This desulfuration process can be catalyzed by enzymes like cytochrome C. researchgate.net The conversion of s²U to H2U is significant because it alters base pairing preferences; while s²U preferentially pairs with adenosine, H2U shows a preference for guanosine. nih.govoup.commdpi.com This switch in base pairing can have profound biological consequences by disrupting normal codon-anticodon interactions and altering the function of s²U-containing nucleic acids. nih.govmdpi.com Some organisms possess enzymes like thiouracil desulfidase (TudS), which can remove the sulfur atom from this compound, converting it back to uracil. mdpi.com

The unique properties of this compound and its derivatives have led to their incorporation into synthetic oligonucleotides for various research and biotechnological applications. nih.govresearchgate.net The synthesis of oligonucleotides containing 2-thiouridine requires modified chemical procedures because the thiocarbonyl group is sensitive to standard oxidation reagents used in automated solid-phase synthesis. oup.comoup.com Special protecting groups or alternative oxidation steps, such as using tert-butyl hydroperoxide instead of iodine, have been developed to enable the efficient incorporation of 2-thiouridine and its analogs into both RNA and DNA chains. oup.comoup.com These synthetic nucleic acids containing this compound are valuable tools for studying nucleic acid structure and function, and for developing therapeutic and diagnostic agents with enhanced binding affinity and specificity. researchgate.netacs.orgacs.org

Oxidative Lesions and Desulfuration Pathways in Nucleic Acids

Enzyme Inhibition Mechanisms Involving this compound and its Derivatives

While this compound is a natural component of tRNA, it and its derivatives are also known to act as inhibitors of certain enzymes. A primary example is the inhibition of thyroid peroxidase, a key enzyme in the biosynthesis of thyroid hormones. Thiouracil-based compounds, including this compound, function as "suicide substrates" for this enzyme. They are oxidized by the enzyme, and the oxidized species then covalently bind to and inactivate the enzyme. This inhibition mechanism forms the basis of the therapeutic use of antithyroid drugs.

Additionally, the sulfur atom at the C2 position of the uracil ring in tRNA serves as an important recognition element for certain enzymes, such as aminoacyl-tRNA synthetases. semanticscholar.orgmdpi.com For instance, the 2-thio group in tRNA for glutamic acid (tRNA-Glu) acts as an identity element for its cognate glutaminyl-tRNA synthetase. oup.comfrontiersin.org This highlights the dual role of the this compound moiety, acting as both a critical functional component within tRNA and as a potential inhibitor of other enzymatic processes.

Thyroid Peroxidase (TPO) Inhibition

This compound is a well-established inhibitor of thyroid peroxidase (TPO), an essential enzyme in the synthesis of thyroid hormones. wikipedia.orgchemicalbook.comnih.govdrugbank.com TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroxine (T4) and triiodothyronine (T3). drugbank.compatsnap.com The inhibitory action of this compound and its derivatives, such as the clinically used 6-propyl-2-thiouracil (PTU), effectively reduces the production of thyroid hormones. nih.govpatsnap.com The mechanism of inhibition involves this compound acting as a potent inhibitor of TPO-catalyzed iodination. oup.com

Due to the challenges in crystallizing TPO, mammalian lactoperoxidase (LPO) is often used as a structural model to study the binding of antithyroid drugs. capes.gov.brnih.govresearchgate.net Studies on the complex of LPO with PTU have shown that the inhibitor binds within the substrate-binding site on the distal heme side. nih.gov The sulfur atom of PTU coordinates with the heme iron, effectively blocking the binding of hydrogen peroxide, a necessary substrate for the enzyme's catalytic activity. nih.gov The binding site is characterized as a long, hydrophobic channel. capes.gov.brnih.govresearchgate.net In the case of PTU, the propyl group forms van der Waals contacts with the side chain of specific amino acid residues, such as Ala114 in LPO. nih.gov This detailed molecular interaction provides a basis for understanding how this compound and its derivatives occupy the active site and inhibit enzyme function.

The structure of the thiouracil molecule is critical to its inhibitory activity. The thiourea group within the thiouracil structure is essential for its antithyroid effects. Structure-activity relationship (SAR) studies have been conducted to enhance the antithyroid potency of thiouracil derivatives. nih.gov For instance, research on 6-n-propyl-2-thiouracil (PTU) has revealed that its binding site within LPO is a predominantly hydrophobic channel, with two hydrophobic side chains oriented toward the oxygen atom at the C-4 position of the thiouracil ring. capes.gov.brnih.gov This understanding has guided the design of new derivatives aiming for more favorable interactions within this hydrophobic pocket to achieve greater antithyroid activity. nih.gov

Additionally, studies on various this compound derivatives have shown that modifications at different positions on the uracil ring can significantly impact their inhibitory effects on various enzymes. For example, the addition of a phenyl group to the PTU backbone has been shown to increase its potency as a deiodinase inhibitor by at least tenfold. bioscientifica.com The inhibitory activity of this compound derivatives is also influenced by the nature of substituents, with halogenated derivatives showing significant inhibition of certain enzymes, potentially due to better fitting within the catalytic pocket. mdpi.com

Molecular Binding Site Analysis (e.g., using Lactoperoxidase as a Structural Model)

Iodothyronine Deiodinase Inhibition (Type 1 and Type 2)

This compound and its derivatives are known inhibitors of iodothyronine deiodinases, the enzymes responsible for the activation and inactivation of thyroid hormones in peripheral tissues. patsnap.combioscientifica.com There are three types of deiodinases (D1, D2, and D3), which are selenoenzymes that catalyze the removal of iodine from thyroid hormones. aopwiki.org D1 and D2 convert the prohormone T4 to the active hormone T3, while D3 inactivates both T4 and T3. aopwiki.org

Propylthiouracil (PTU), a derivative of this compound, is a known inhibitor of both TPO and type 1 deiodinase (D1). bioscientifica.comresearchgate.net The inhibition of D1 by PTU is thought to occur through the formation of a stable enzyme-selenosulfide complex at the active site. bioscientifica.com In contrast, selective inhibitors for type 2 deiodinase (D2) are not as well-established. bioscientifica.comresearchgate.net However, studies have explored the potential of various thiouracil analogs to inhibit D2. For instance, some 6-anilino-2-thiouracils have demonstrated strong inhibitory effects on the inner-ring iodothyronine deiodinase from human placenta, being more effective than PTU. nih.gov

The inhibitory profiles of these compounds can differ between deiodinase isoforms. For example, while PTU is a potent inhibitor of D1, its effect on D2 is less pronounced. bioscientifica.com Research into novel thiouracil derivatives aims to develop more specific and potent inhibitors for each deiodinase isoenzyme. bioscientifica.comresearchgate.net

Neuronal Nitric Oxide Synthase (nNOS) Isoform Inactivation

This compound has been identified as a selective inhibitor of the neuronal nitric oxide synthase (nNOS) isoform. chemicalbook.comhoffmanlab.orgselleckchem.comnih.gov It acts in a competitive manner with a reported inhibition constant (Ki) of 20 μM and appears to interfere with the binding of both the substrate, L-arginine, and the cofactor, tetrahydrobiopterin (BH4), to the enzyme. nih.gov Notably, this compound does not significantly affect other NOS isoforms. nih.gov

Furthermore, 6-n-propyl-2-thiouracil (6-PTU) has been shown to be a mechanism-based inactivator of nNOS. nih.gov This inactivation is time-dependent, concentration-dependent, and turnover-dependent, and it is irreversible by the addition of arginine or BH4. nih.gov The inactivation process follows first-order kinetics and is competitively inhibited by both arginine and BH4. nih.gov Studies using radiolabeled [2-¹⁴C]-2-thiouracil have demonstrated that the turnover-dependent inactivation of nNOS is accompanied by the incorporation of radioactivity into the polypeptide chain, confirming a covalent modification of the enzyme. nih.gov This inactivation mechanism highlights a distinct interaction of thiouracils with nNOS, separate from their effects on the thyroid system.

Pyrimidine Salvage Pathway Enzyme Interactions

The pyrimidine salvage pathway is crucial for the synthesis of nucleotides from pre-existing pyrimidine bases and nucleosides. Uridine phosphorylase is a key enzyme in this pathway. nih.gov

Thymidine Phosphorylase Activity

Furthermore, certain derivatives of this compound have been shown to interact with this enzyme. For instance, 6-benzyl-2-thiouracil has been identified as a mixed-type inhibitor of thymidine phosphorylase activity isolated from human uterine leiomyomas. doi.org

Uridine Kinase Activity

Uridine kinase is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine to uridine monophosphate (UMP). wikipedia.orgiucr.org This enzyme is responsible for the further metabolism of 2-thiouridine (the nucleoside of this compound) to 2-thio-UMP. ebm-journal.orgebm-journal.org In vitro studies using rat liver enzymes have shown that while this compound itself does not inhibit uridine kinase, its nucleoside metabolite, 2-thiouridine, acts as a potent competitive inhibitor of the enzyme. capes.gov.br 2-Thio-UMP, the nucleotide metabolite, was found to be only a weak inhibitor of uridine kinase. capes.gov.br The presence of uridine kinase has been confirmed in thyroid tissues from several species, indicating the tissue's capacity to metabolize 2-thiouridine to its nucleotide form. ebm-journal.org

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Recent research has focused on synthesizing derivatives of this compound as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy. nih.govnih.gov A series of novel this compound-5-sulfonamide derivatives were designed and evaluated for their anticancer properties. nih.govresearchgate.net Several of these compounds exhibited significant inhibitory activity against CDK2A. nih.govnih.gov Molecular docking studies have supported these findings, illustrating that these derivatives can bind effectively within the active site of the CDK2A protein, which is believed to underpin their potent activity. nih.govresearchgate.net

Table 1: this compound Derivatives with Significant CDK2A Inhibitory Activity

| Compound | Finding | Source |

|---|---|---|

| 6b, 6d-g | Showed promising anticancer activity and significant inhibition of CDK2A. | nih.govnih.gov |

| 7b | Demonstrated promising anticancer activity and significant CDK2A inhibition. | nih.govnih.gov |

| 6e | Molecular docking confirmed proper binding to CDK2A, clarifying its potent anticancer activity. | nih.govresearchgate.net |

Lipoxygenase (e.g., 15-LOX) Inhibition

Lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids, and their inhibition is a target for anti-inflammatory therapies. mdpi.comnih.gov Specifically, 15-lipoxygenase (15-LOX) has been investigated as a target for this compound derivatives. research-nexus.netsemanticscholar.org A novel series of this compound-5-sulfonamide derivatives were synthesized and tested for their inhibitory effects on 15-LOX. mdpi.comnih.gov Several of these compounds displayed notable inhibitory activity against the enzyme, with some being more potent than the standard quercetin. mdpi.comsemanticscholar.org Molecular docking simulations of the most active compounds, such as derivative 9b, indicated effective binding at the active site of human 15-LOX, providing a rationale for their observed antioxidant and enzyme-inhibiting properties. research-nexus.netresearchgate.net

Table 2: 15-LOX Inhibitory Activity of this compound-5-Sulfonamide Derivatives

| Compound | Finding | Source |

|---|---|---|

| 5c, 6d, 7d | Demonstrated significant 15-LOX inhibitory effectiveness. | nih.govresearch-nexus.netsemanticscholar.org |

| 9b, 9c, 9d | Showed remarkable radical scavenging activity and significant inhibitory effects on 15-LOX, outperforming the standard quercetin. | mdpi.comresearch-nexus.netsemanticscholar.org |

| 9b | Molecular docking confirmed its proper binding at the active site pocket of human 15-LOX. | research-nexus.netresearchgate.net |

Thymidylate Synthase Interactions

Thymidylate synthase (TS) is a crucial enzyme in DNA biosynthesis, catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). wikipedia.org The interaction of this compound analogues with this enzyme is complex and depends on the specific modifications to the molecule. The nucleotide analogue β-2-thio-dUMP is a good substrate for thymidylate synthase, with a Km value of approximately 10⁻⁵ M. nih.gov In contrast, the 5-fluorinated version, β-5-fluoro-2-thio-dUMP, acts as a potent, slow-binding competitive inhibitor of the enzyme, with a Ki value of around 10⁻⁸ M. nih.gov

Further modification at the 4-position dramatically alters this interaction. The 2,4-dithio analogue of dUMP (2,4-dithio-dUMP) is not a substrate for thymidylate synthase; instead, it acts as a competitive inhibitor with a Ki value of 32-55 µM. nih.gov Theoretical studies suggest that the lack of substrate activity for 2,4-dithio-dUMP may be due to the increased aromaticity of its pyrimidine ring, which makes the C6 position resistant to the necessary nucleophilic attack by the enzyme's active site. nih.gov

Metabolic Transformations and Degradation Pathways

Conversion to Nucleosides and Nucleotides in Biochemical Systems

In biological systems, this compound can be metabolized into its corresponding nucleoside and nucleotide forms through established pyrimidine pathways. ebm-journal.orgebm-journal.org The initial conversion of the this compound base to its nucleoside, 2-thiouridine, is catalyzed by pyrimidine nucleoside phosphorylases, including both uridine phosphorylase and thymidine phosphorylase. ebm-journal.orgbeilstein-journals.org

Once formed, 2-thiouridine can be further phosphorylated to the nucleotide 2-thiouridine monophosphate (thio-UMP). ebm-journal.orgcapes.gov.br This reaction is catalyzed by the enzyme uridine kinase. ebm-journal.orgcapes.gov.br The presence of these enzymes in various tissues, such as the thyroid and liver, indicates a capacity for the local metabolic activation of this compound. ebm-journal.orgebm-journal.org A one-step conversion of this compound directly to thio-UMP by the enzyme UMP pyrophosphorylase has also been described, although the activity of this enzyme in certain tissues like the thyroid has been found to be insignificantly low. ebm-journal.orgebm-journal.org Additionally, some biological systems possess mechanisms to convert this compound back into uracil through desulfuration. researchgate.net

Oxidation Reactions and Characterization of Radical Intermediates

The oxidation of this compound (2-TU) has been extensively investigated through various experimental techniques, including pulse radiolysis and electrochemical methods, complemented by theoretical studies such as Density Functional Theory (DFT). acs.orgnih.govniscpr.res.in These studies reveal that the sulfur atom is a primary target for one-electron oxidation, leading to a cascade of reactive radical intermediates. mdpi.com

Oxidative damage to this compound by potent one-electron oxidants like the hydroxyl (•OH) and azide (•N₃) radicals results in the formation of several primary reactive intermediates. mdpi.comnih.gov The reaction of •OH with this compound is rapid, with a bimolecular rate constant determined to be 9.6 × 10⁹ M⁻¹ s⁻¹. acs.orgniist.res.in The nature and distribution of these intermediates are influenced by factors such as the concentration of this compound and the pH of the solution. mdpi.comnih.gov

At low concentrations of 2-TU, the reaction with •OH radicals primarily forms •OH-adducts at the C5 and C6 positions of the pyrimidine ring, as well as a two-center, three-electron (2c-3e) bonded •OH adduct to the sulfur atom. mdpi.comnih.gov These species are characterized by broad transient absorption spectra with maxima around 325, 340, and 385 nm. mdpi.comnih.govresearchgate.net